Methisosildenafil-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

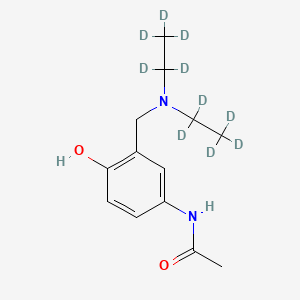

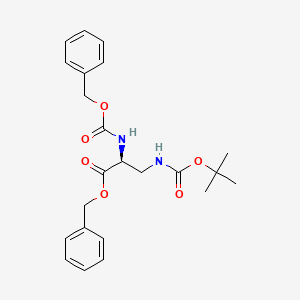

Methisosildenafil-d4, also known as Aildenafil , is a synthetic drug that is a structural analog of sildenafil (Viagra) . It was first reported in 2003 and is not approved by any health regulation agency . Like sildenafil, Methisosildenafil-d4 is a phosphodiesterase type 5 inhibitor .

Synthesis Analysis

The synthesis of Methisosildenafil-d4 involves state-of-the-art technology to produce Sildenafil stable isotopes that are highly enriched and isotopically labeled to the highest standards .

Molecular Structure Analysis

The IUPAC name for Methisosildenafil-d4 is 5- [5- [ (3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo [4,3-d]pyrimidin-7-one . The molecular formula is C23H32N6O4S and the molar mass is 488.61 g·mol −1 .

Chemical Reactions Analysis

Like sildenafil, Methisosildenafil-d4 is a phosphodiesterase type 5 inhibitor . It has been found as an adulterant in a variety of supplements which are sold as “natural” or “herbal” sexual enhancement products .

Physical And Chemical Properties Analysis

The physical and chemical properties of Methisosildenafil-d4 include a molecular formula of C23H32N6O4S and a molar mass of 488.61 g·mol −1 .

Mechanism of Action

Methisosildenafil-d4 does not directly cause penile erections but affects the response to sexual stimulation . The physiologic mechanism of erection of the penis involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation . NO then activates the enzyme guanylate cyclase, which results in increased levels of cyclic guanosine monophosphate (cGMP), producing smooth muscle relaxation and inflow of blood to the corpus cavernosum . Methisosildenafil-d4 enhances the effect of NO by inhibiting phosphodiesterase type 5 (PDE-5), which is responsible for the degradation of cGMP in the corpus cavernosum .

properties

CAS RN |

1246819-66-8 |

|---|---|

Product Name |

Methisosildenafil-d4 |

Molecular Formula |

C23H32N6O4S |

Molecular Weight |

492.631 |

IUPAC Name |

5-[2-ethoxy-5-[(3S,5R)-2,2,6,6-tetradeuterio-3,5-dimethylpiperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30)/t14-,15+/i12D2,13D2 |

InChI Key |

NFSWSZIPXJAYLR-DXCCVUCUSA-N |

SMILES |

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C |

synonyms |

rel-5-[5-[[(3R,5S)-3,5-Dimethyl-1-piperazinyl-d4]sulfonyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one; Aildenafil-d4; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine](/img/structure/B587121.png)

![3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride](/img/structure/B587125.png)

![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3](/img/structure/B587132.png)

![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-d3](/img/structure/B587133.png)